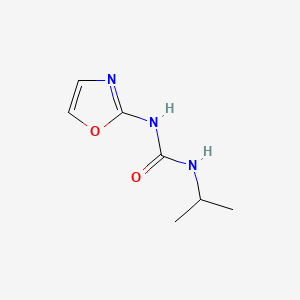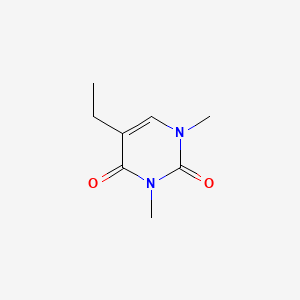![molecular formula C11H9N B14683562 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile CAS No. 30494-27-0](/img/structure/B14683562.png)
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenylbicyclo[110]butane-1-carbonitrile is a highly strained bicyclic compound characterized by its unique structure, which includes a phenyl group and a nitrile group attached to a bicyclo[110]butane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenylbicyclo[110]butane-1-carbonitrile typically involves the formation of the bicyclo[11One common method involves the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can then be further functionalized to introduce the phenyl and nitrile groups.
Industrial Production Methods
Industrial production methods for 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile are not well-documented, likely due to the specialized nature of the compound and its applications primarily in research settings. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the nitrile group to other functional groups such as amines.
Substitution: The strained bicyclic core makes the compound reactive towards nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: For substitution reactions, various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., alkyl halides) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
Scientific Research Applications
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Phenylbicyclo[1.1.0]butane-1-carbonitrile involves its highly strained bicyclic structure, which makes it reactive towards various chemical transformations. The compound can participate in strain-release reactions, where the release of ring strain drives the formation of more stable products. This reactivity can be harnessed in bioconjugation processes and the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl and nitrile groups.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure.
Uniqueness
3-Phenylbicyclo[1.1.0]butane-1-carbonitrile is unique due to the presence of both a phenyl group and a nitrile group on the highly strained bicyclo[1.1.0]butane core.
Properties
CAS No. |
30494-27-0 |
|---|---|
Molecular Formula |
C11H9N |
Molecular Weight |
155.20 g/mol |
IUPAC Name |
3-phenylbicyclo[1.1.0]butane-1-carbonitrile |
InChI |
InChI=1S/C11H9N/c12-8-10-6-11(10,7-10)9-4-2-1-3-5-9/h1-5H,6-7H2 |
InChI Key |
MSSORKFPIJULSK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(C1(C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


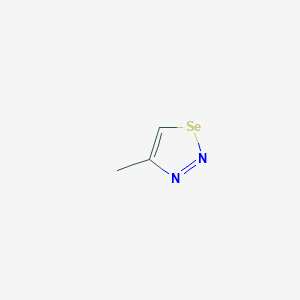

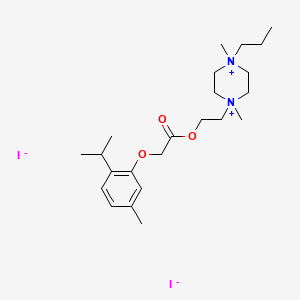
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoyl]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683502.png)
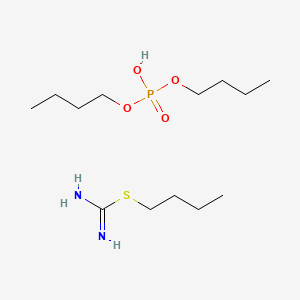
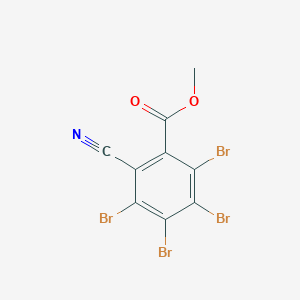

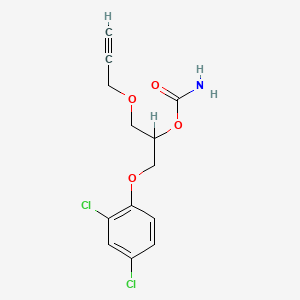
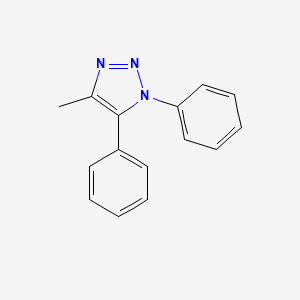
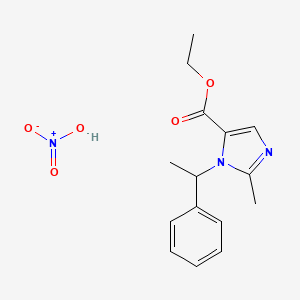
![Ethyl [3-(4-chlorophenyl)-6-{[5-(diethylamino)pentan-2-yl]amino}pyrido[2,3-b]pyrazin-8-yl]carbamate](/img/structure/B14683553.png)

